REACTION_SMILES
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[CH3:22][C:23](=[O:24])[OH:25].[CH3:30][OH:31].[H:26][H:27].[Pt:28]=[S:29].[c:1]1([CH2:7][O:8][C:9](=[O:10])[NH:11][CH2:12][c:13]2[cH:14][cH:15][c:16]([N+:19]([O-:20])=[O:21])[cH:17][cH:18]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([CH2:7][O:8][C:9](=[O:10])[NH:11][CH2:12][c:13]2[cH:14][cH:15][c:16]([NH2:19])[cH:17][cH:18]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=[Pt]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(NCc1ccc([N+](=O)[O-])cc1)OCc1ccccc1
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Name
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Type
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product
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Smiles
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Nc1ccc(CNC(=O)OCc2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |